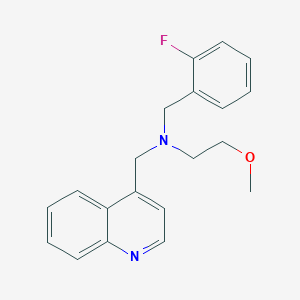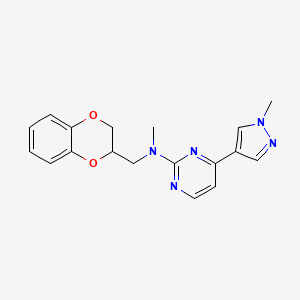![molecular formula C18H19N3O B4533824 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4533824.png)
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate)
Vue d'ensemble
Description
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate), also known as MBT, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a complex process that involves several steps, including the condensation of 4-morpholinylmethyl aniline with 2-nitrobenzaldehyde, reduction of the nitro group, and cyclization of the resulting intermediate. The final product is obtained as a white powder that is soluble in water and organic solvents.
Mécanisme D'action
The exact mechanism of action of 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) is not fully understood. However, several studies have suggested that 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) exerts its therapeutic effects by modulating various signaling pathways, such as the NF-kB and MAPK pathways. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokines, and reduction of oxidative stress and inflammation in the brain. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has several advantages as a research tool, including its potency, selectivity, and low toxicity. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) is soluble in both water and organic solvents, making it suitable for various experimental conditions. However, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) also has several limitations, including its high cost, complex synthesis method, and limited availability.
Orientations Futures
There are several future directions for research on 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate), including its potential use as a therapeutic agent in various disease conditions, such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) and to identify its molecular targets. Furthermore, the development of novel synthetic methods for 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) could improve its availability and reduce its cost, making it more accessible for research purposes.
Applications De Recherche Scientifique
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
4-[[2-(3H-benzimidazol-5-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-4-16(14-5-6-17-18(11-14)20-13-19-17)15(3-1)12-21-7-9-22-10-8-21/h1-6,11,13H,7-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCXQOPVOYBHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(diethylamino)-3-pyridinyl]methyl}-6-methylnicotinamide](/img/structure/B4533774.png)
![4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol](/img/structure/B4533782.png)
![3-{1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-4(3H)-quinazolinone trifluoroacetate](/img/structure/B4533789.png)
![1-(2-methoxypyrimidin-5-yl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4533790.png)

![{(2S,4R)-4-(dimethylamino)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]pyrrolidin-2-yl}methanol](/img/structure/B4533806.png)
![1'-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4533808.png)
![N-butyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B4533810.png)

![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4533827.png)
![6-(4-morpholinyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4533835.png)
![4-phenyl-5-{[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4533842.png)
![3-(3-fluorophenyl)-5-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4533847.png)
![8-(2-methoxy-6-methylbenzoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4533853.png)